molecular formula C22H17NO2 B13148446 (9H-Fluoren-9-yl)methyl benzylidenecarbamate

(9H-Fluoren-9-yl)methyl benzylidenecarbamate

Cat. No.: B13148446
M. Wt: 327.4 g/mol
InChI Key: RNBIRZFXIDMPMG-OEAKJJBVSA-N
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Description

(9H-Fluoren-9-yl)methyl benzylidenecarbamate is a chemical compound that belongs to the class of fluorenylmethyl carbamates This compound is characterized by its unique structure, which includes a fluorenyl group attached to a benzylidene carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl benzylidenecarbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with benzylidene isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl benzylidenecarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenylmethyl amine derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl benzylidenecarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl benzylidenecarbamate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The fluorenyl group can facilitate interactions with hydrophobic pockets in proteins, while the carbamate moiety can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Fluoren-9-yl)methyl benzylidenecarbamate is unique due to its combination of a fluorenyl group and a benzylidene carbamate moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and material science. Its stability and reactivity also distinguish it from other similar compounds .

Properties

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (NE)-N-benzylidenecarbamate

InChI

InChI=1S/C22H17NO2/c24-22(23-14-16-8-2-1-3-9-16)25-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-14,21H,15H2/b23-14+

InChI Key

RNBIRZFXIDMPMG-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)C=NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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